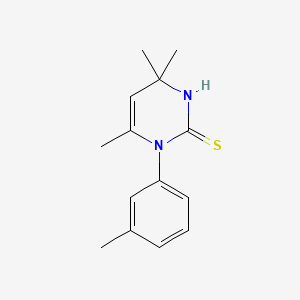![molecular formula C21H20N2O7 B11658744 3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]propanoic acid](/img/structure/B11658744.png)
3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]propanoic acid is a complex organic compound featuring a benzodioxole ring, a methoxyphenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]propanoic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- (2Z)-3-(1,3-Benzodioxol-5-yl)acrylaldehyde
Uniqueness
Compared to similar compounds, 3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]propanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20N2O7 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H20N2O7/c1-28-16-5-3-2-4-14(16)20(26)23-15(21(27)22-9-8-19(24)25)10-13-6-7-17-18(11-13)30-12-29-17/h2-7,10-11H,8-9,12H2,1H3,(H,22,27)(H,23,26)(H,24,25)/b15-10- |
InChI Key |
HYCNDASZAYLFFU-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NCCC(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11658661.png)
![dimethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}terephthalate](/img/structure/B11658662.png)
![N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide](/img/structure/B11658664.png)
![3-(3-bromophenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11658670.png)
![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B11658673.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11658678.png)
![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11658685.png)
![N'-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11658704.png)
![2-{N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B11658713.png)

![(6Z)-6-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11658728.png)
![2-(3-Bromophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11658730.png)

![Butyl {[3,5-dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11658756.png)
